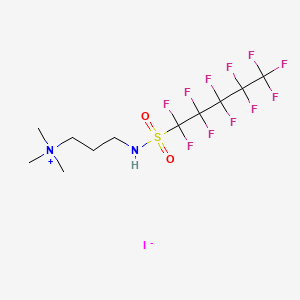

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide

Description

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide (CAS 68957-57-3) is a fluorinated quaternary ammonium salt with the molecular formula C₁₁H₁₆F₁₁IN₂O₂S and a molecular weight of 526.20 g/mol . Its structure comprises a trimethylammonium group linked via a propyl chain to a sulfonamide moiety with an undecafluoropentyl (C₅F₁₁) fluorocarbon chain. This compound belongs to the class of cationic fluorosurfactants, which are valued for their ability to reduce surface tension and enhance solubility in hydrophobic matrices .

Properties

CAS No. |

68957-57-3 |

|---|---|

Molecular Formula |

C11H16F11N2O2S.I C11H16F11IN2O2S |

Molecular Weight |

576.21 g/mol |

IUPAC Name |

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;iodide |

InChI |

InChI=1S/C11H16F11N2O2S.HI/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MWKSAQOKDXBQAJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of trimethylamine with a sulphonyl chloride derivative of undecafluoropentane . The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions typical of quaternary ammonium salts, leveraging its ionic and amphiphilic nature:

A. Surfactant-Mediated Reactions

-

Emulsification : Acts as a surfactant in biphasic systems (organic/aqueous), reducing surface tension via its amphiphilic structure.

-

Micelle Formation : Forms micelles in aqueous solutions, stabilizing hydrophobic molecules or ions.

B. Quaternization Reactions

-

Formation Pathway : Synthesized via reaction of trimethylamine with undecafluoropentyl sulfonyl chloride, followed by quaternization (e.g., using alkyl halides).

C. Counterion Exchange

-

Ion Pairing : The iodide counterion (I⁻) can be replaced by other anions (e.g., chloride, sulfate) under appropriate conditions, altering solubility and reactivity.

D. Hydrolysis and Degradation

-

Thermal Stability : Resists hydrolysis due to the stable sulfonamide linkage, but prolonged exposure to high temperatures may degrade the ammonium group.

Comparison of Iodide vs. Chloride Counterion

Reaction Data Table

| Reaction Type | Conditions | Significance |

|---|---|---|

| Quaternization | Alkyl halides, controlled pH | Forms stable ammonium salt |

| Emulsification | Aqueous/organic mixtures | Reduces interfacial tension |

| Counterion Exchange | Anion metathesis | Alters solubility and ionic strength |

Molecular and Physical Data

Scientific Research Applications

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorinated alkyl chain enhances its ability to penetrate biological membranes, while the sulphonyl group can form strong interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs include:

Fluorocarbon chain length: Ranges from C₄F₉ (nonafluorobutyl) to C₈F₁₇ (heptadecafluorooctyl).

Counterion : Iodide (I⁻) vs. chloride (Cl⁻).

Ammonium substituents : Trimethyl vs. diethyl-methyl groups.

Table 1: Molecular Features of Selected Fluorinated Quaternary Ammonium Salts

Physicochemical Properties

- Surface Activity : Longer fluorocarbon chains (e.g., C₇F₁₅ in CAS 67584-58-1) enhance hydrophobicity and surface tension reduction compared to shorter chains (C₅F₁₁) .

- Solubility : Iodide salts (e.g., 68957-57-3) generally exhibit higher solubility in polar solvents than chloride analogs (e.g., 68957-55-1) due to the larger, less polarizable iodide ion .

- Thermal Stability : Increased fluorocarbon chain length correlates with higher thermal stability, as seen in the pentadecafluoroheptyl derivative (CAS 67584-58-1) .

Environmental and Regulatory Considerations

Biological Activity

Chemical Structure

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide is a quaternary ammonium compound characterized by a trimethylammonium group, a propyl chain, and a sulfonamide moiety linked to a perfluorinated alkyl chain. The presence of fluorinated groups often imparts unique properties to compounds, such as increased hydrophobicity and potential bioactivity.

Potential Biological Activities

- Antimicrobial Activity : Quaternary ammonium compounds (QACs) are well-known for their antimicrobial properties. The presence of the sulfonamide group may enhance this activity against a variety of pathogens, including bacteria and fungi.

- Surface Activity : Compounds with long perfluorinated chains often exhibit surfactant properties. This can lead to applications in drug delivery systems or as emulsifiers in pharmaceutical formulations.

- Cytotoxicity : Some studies suggest that QACs can exhibit cytotoxic effects on certain cell lines. The specific cytotoxicity profile would need to be evaluated through in vitro studies.

- Cell Membrane Interaction : The amphiphilic nature of the compound may allow it to interact with cell membranes, potentially affecting membrane integrity and function.

Case Studies

While specific case studies on this exact compound may be limited, related research on similar quaternary ammonium compounds can provide insights into potential biological activities:

- Study 1 : A study on a related quaternary ammonium compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. It was noted that the hydrophobic tail length influenced the degree of activity.

- Study 2 : Research indicated that QACs could disrupt bacterial membranes, leading to cell lysis. This mechanism of action is particularly relevant for understanding how this compound might function biologically.

Data Tables

| Biological Activity | Compound Type | Reference |

|---|---|---|

| Antimicrobial | QAC | |

| Cytotoxicity | QAC | |

| Membrane Disruption | QAC |

Q & A

Q. Q1. What spectroscopic methods are recommended for confirming the structure of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide?

- Answer : Use a combination of ¹⁹F NMR (to resolve the undecafluoropentyl group’s distinct signals at ~-80 to -120 ppm) and ¹H NMR (for the trimethylammonium protons at ~3.0–3.5 ppm). High-resolution mass spectrometry (HRMS) in positive ion mode can confirm the molecular ion ([M]⁺, expected m/z ~526.20 for C₁₁H₁₆F₁₁IN₂O₂S). X-ray crystallography is ideal for resolving the quaternary ammonium and sulfonamide geometry, as demonstrated for analogous phosphazene derivatives .

Synthesis and Purification

Q. Q2. What synthetic routes are reported for perfluorinated sulfonamide quaternary ammonium compounds?

- Answer : A two-step approach is common:

- Sulfonylation : React undecafluoropentanesulfonyl chloride with 3-aminopropyltrimethylammonium chloride (or iodide) in anhydrous THF, using triethylamine (Et₃N) as a base to scavenge HCl .

- Ion Exchange : If starting from the chloride, perform metathesis with KI in ethanol to replace Cl⁻ with I⁻ .

Critical considerations : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and purify via column chromatography (C18 reverse-phase for iodide salts) .

Physicochemical Properties

Q. Q3. How does the iodide counterion influence solubility compared to sulfate or chloride analogues?

- Answer : The iodide salt has lower water solubility (~50–100 g/L at 20°C) compared to sulfate analogues (e.g., methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulfate: 400 g/L) due to weaker hydration of I⁻. In organic solvents (e.g., THF, acetonitrile), solubility increases (~20–30 g/L) . Thermal stability is moderate (decomposition ~250°C), with no clear melting point due to ionic character .

Advanced Applications in Materials Science

Q. Q4. Can this compound act as a templating agent in hybrid organic-inorganic perovskites (HOIPs)?

- Answer : Yes. The quaternary ammonium group can stabilize perovskite frameworks (e.g., tin iodide perovskites) via electrostatic interactions, while the perfluorinated chain may enhance hydrophobicity. Compare with tetramethylammonium iodide in HOIPs, where organic cations influence bandgap and stability . Methodological tip : Use density functional theory (DFT) to model cation-anion interactions and lattice parameters .

Environmental and Analytical Challenges

Q. Q5. How can researchers detect and quantify this compound in environmental matrices?

- Answer : Employ LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Use negative ionization for the sulfonamide group (m/z 422.97 for [C₁₁F₁₁SO₂NH]⁻) and positive ionization for the ammonium group ([M]⁺, m/z 526.20). Validate with isotopically labeled internal standards (e.g., ¹³C-labeled analogues) .

Addressing Data Contradictions

Q. Q6. Discrepancies in reported solubility: How to reconcile conflicting values for similar perfluorinated quaternary ammonium salts?

- Answer : Variations arise from counterion effects (I⁻ vs. Cl⁻/SO₄²⁻), purity, and measurement conditions. For example:

Mechanistic Insights: Degradation Pathways

Q. Q7. What are the likely degradation products under UV irradiation or alkaline conditions?

- Answer : Under UV: Cleavage of the C–S bond in the sulfonamide group yields trifluoroacetate fragments and ammonium iodide. In alkaline media (pH >10), hydrolysis of the sulfonamide generates undecafluoropentanesulfonate and 3-aminopropyltrimethylammonium hydroxide. Analytical validation : Track degradation via ¹⁹F NMR (loss of –CF₂ signals) and ion chromatography for sulfate/iodide .

Computational Modeling

Q. Q8. Which computational methods are suitable for predicting this compound’s interaction with biological membranes?

- Answer : Use molecular dynamics (MD) simulations with lipid bilayers (e.g., DPPC). The perfluorinated chain will partition into hydrophobic regions, while the ammonium group interacts with lipid headgroups. Software recommendations : GROMACS with CHARMM36 force field; parameterize the sulfonamide group using quantum mechanics (QM) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.